molecular formula C14H17N5O2S B7121752 N-[4-(dimethylamino)pyrimidin-5-yl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide

N-[4-(dimethylamino)pyrimidin-5-yl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B7121752
M. Wt: 319.38 g/mol
InChI Key: PMRMTJYGXFIPOM-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)pyrimidin-5-yl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group, an oxolane ring, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[4-(dimethylamino)pyrimidin-5-yl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-19(2)12-9(6-15-8-16-12)17-13(20)10-7-22-14(18-10)11-4-3-5-21-11/h6-8,11H,3-5H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMTJYGXFIPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC=C1NC(=O)C2=CSC(=N2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)pyrimidin-5-yl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The oxolane ring is then incorporated, and finally, the thiazole ring is added to complete the structure. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)pyrimidin-5-yl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with varying biological activities.

Scientific Research Applications

N-[4-(dimethylamino)pyrimidin-5-yl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)pyrimidin-5-yl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cell signaling pathways, gene expression, and ultimately, cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)pyrimidin-5-yl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
  • This compound

Uniqueness

Compared to similar compounds, this compound may exhibit unique biological activities due to its specific structural features. The presence of the dimethylamino group, oxolane ring, and thiazole ring can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

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